1-(2-chloroethyl)pyridin-2(1H)-one
Description
Significance of the Pyridin-2(1H)-one Heterocyclic Scaffold in Organic and Medicinal Chemistry Research
The pyridin-2(1H)-one moiety is a prominent heterocyclic scaffold that holds a privileged position in the fields of organic and medicinal chemistry. nih.govrsc.org This six-membered nitrogen-containing ring is a core component in a multitude of natural products, including alkaloids, and is integral to the structure of essential biological molecules like NAD/NADH coenzymes. nih.govnih.gov Its significance is underscored by its classification as a "privileged structure," a term for molecular frameworks that can bind to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery. nih.gov
The versatility of the pyridin-2(1H)-one scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. researchgate.netnih.gov These include antimicrobial, antiviral, antitumor, anti-inflammatory, antimalarial, and cardiotonic effects. researchgate.netnih.govnih.gov The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological function. nih.gov This has led to the development of numerous clinically significant drugs. For instance, Amrinone is a cardiotonic agent used for congestive heart failure, Ciclopirox is an antifungal agent, Pirfenidone is used to treat idiopathic pulmonary fibrosis, and Perampanel is an antiepileptic drug that acts as a noncompetitive AMPA receptor antagonist. nih.gov The continued exploration of this scaffold highlights its enduring importance in the development of new therapeutic agents. rsc.orgnih.gov
Overview of N-Alkylated Pyridin-2(1H)-ones in Academic Inquiry
N-alkylation represents a fundamental strategy in the chemical investigation of pyridin-2(1H)-ones, enabling the synthesis of a diverse library of derivatives for academic and pharmaceutical research. The introduction of an alkyl group at the nitrogen atom significantly modifies the molecule's steric and electronic properties, which can profoundly influence its biological activity.
A primary challenge in the synthesis of N-alkylated pyridin-2(1H)-ones is controlling the regioselectivity of the alkylation reaction. nih.gov The pyridin-2(1H)-one tautomer exists in equilibrium with its 2-hydroxypyridine (B17775) form, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). nih.govwikipedia.org While direct alkylation often leads to a mixture of N- and O-alkylated products, various synthetic methodologies have been developed to favor N-substitution. nih.gov These include catalyst- and base-free reactions with organohalides, which can proceed with greater than 99% N-selectivity, and copper-catalyzed N-arylation reactions. acs.orgorganic-chemistry.org Furthermore, N-alkenyl-2-pyridones serve as valuable prochiral intermediates in the synthesis of biologically relevant compounds, underscoring the importance of N-substituted pyridinones as versatile building blocks in organic synthesis. nih.gov
Research Context of 1-(2-Chloroethyl)pyridin-2(1H)-one within N-Substituted Pyridin-2(1H)-one Chemistry
Within the broader class of N-substituted pyridin-2(1H)-ones, This compound emerges as a compound of significant interest primarily as a reactive intermediate for further chemical synthesis. bldpharm.comchemicalbook.com120.27.244 The defining feature of this molecule is the 2-chloroethyl group attached to the pyridinone nitrogen. This alkyl halide moiety is a versatile functional group, acting as an electrophile that is susceptible to nucleophilic substitution reactions.
The research context for this compound is largely as a precursor or building block for the synthesis of more complex molecules with potential biological activity. For example, the chloroethyl group can be readily displaced by various nucleophiles, such as amines, to introduce new functionalities. This approach is exemplified in the synthesis of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, where the chloroethyl group was subsequently reacted with a range of amines to produce compounds with antibacterial properties. nih.gov The reactivity of the chloroethyl group attached to a heterocyclic system is a well-established principle in organic synthesis, as seen in the use of compounds like 1-(2-chloroethyl)pyrrolidine (B1346828) to build larger molecular architectures. chemicalbook.comsoeagra.com
Furthermore, studies on the elimination reactions of structurally related compounds, such as 2-(2-chloroethyl)pyridine (B91823), indicate that the chloroethyl group can undergo β-elimination to form a vinyl group, providing another pathway for chemical modification. nih.gov Therefore, the research significance of This compound lies in its potential as a versatile synthetic tool, enabling the straightforward introduction of an N-ethylpyridinone core structure into a wide array of target molecules for screening in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNJWGPRUXBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507452 | |
| Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-39-8 | |
| Record name | 1-(2-Chloroethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Pathways of 1 2 Chloroethyl Pyridin 2 1h One
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group attached to the nitrogen atom of the pyridin-2(1H)-one ring is susceptible to nucleophilic substitution reactions, a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group. libretexts.org The carbon atom bonded to the chlorine is electrophilic, making it a target for attack by various nucleophiles.
Intermolecular Nucleophilic Displacement Reactions
In intermolecular nucleophilic displacement reactions, an external nucleophile attacks the electrophilic carbon of the chloroethyl group, leading to the displacement of the chloride ion, which is a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.comyoutube.com The S(_N)2 mechanism involves a one-step process where the nucleophile attacks as the leaving group departs, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org In contrast, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com
A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of derivatives. For instance, reaction with a primary or secondary amine would yield the corresponding aminoethyl-substituted pyridinone.
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 1-(2-Aminoethyl)pyridin-2(1H)-one | Amination |
| Sodium Methoxide (B1231860) (NaOCH₃) | 1-(2-Methoxyethyl)pyridin-2(1H)-one | Alkoxylation |
| Sodium Thiophenoxide (NaSPh) | 1-(2-(Phenylthio)ethyl)pyridin-2(1H)-one | Thioetherification |
Intramolecular Cyclization Reactions
The presence of the nucleophilic nitrogen atom within the pyridin-2(1H)-one ring allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of new ring systems. The intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives, for example, can lead to the formation of 5,6-dihydropyridin-2(1H)-ones and 2-pyridones. rsc.org Similarly, intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media results in the formation of substituted pyridin-2(1H)-ones. researchgate.netresearchgate.net The action of a base on 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can also convert them into pyridin-2(1H)-ones. researchgate.net
Reactions at the Pyridin-2(1H)-one Ring System
The pyridin-2(1H)-one ring, often referred to as a pyridone, exhibits a rich and complex reactivity pattern. It can undergo reactions characteristic of both aromatic and non-aromatic systems due to the presence of the carbonyl group and the conjugated π-system. wikipedia.orgnist.govwikipedia.org
Electrophilic Aromatic Substitution on the Pyridone Ring
Pyridine (B92270) itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.comyoutube.comyoutube.com However, the reactivity can be enhanced by the presence of electron-donating substituents. gcwgandhinagar.com In the case of pyridin-2(1H)-one, the oxygen atom can participate in resonance, which can influence the regioselectivity of electrophilic attack. Studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism. rsc.orgresearchgate.net While pyridine itself is highly resistant to nitration in acidic media due to the formation of the pyridinium (B92312) ion, pyridine-N-oxide can be nitrated. rsc.org
| Reagent | Product Type | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Nitropyridinone | Vigorous conditions youtube.com |
| Br₂/FeBr₃ | Bromopyridinone | Lewis acid catalyst |
Nucleophilic Addition/Substitution on the Pyridone Ring
The pyridin-2(1H)-one ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. youtube.com Hard nucleophiles, such as organometallic reagents, tend to add to the 2-position of the pyridine ring. quimicaorganica.org The presence of a good leaving group on the ring facilitates nucleophilic aromatic substitution. youtube.com Pyridine-N-oxides can be activated by reagents like PyBroP to undergo facile one-pot synthesis of 2-substituted pyridines with various nucleophiles. acs.org Theoretical studies have also explored the metal-free phosphination of pyridine through nucleophilic addition. nih.gov
Oxidation and Reduction Chemistry of the Pyridone Core
The pyridin-2(1H)-one core can undergo both oxidation and reduction reactions. libretexts.org Oxidation can lead to various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of a related system, 2-chloro-5-([4-methylphenyl]hydroxymethyl)-pyridine, with meta-chloroperoxybenzoic acid (mCPBA) can result in the formation of the corresponding N-oxide and also the oxidation of the alcohol to a carbonyl group. nih.gov Reduction of the pyridone ring can also be achieved. For example, the nitro group on a substituted pyridin-2(1H)-one can be reduced to an amino group via catalytic hydrogenation. nih.gov The pyridone ring itself can be subject to ring-opening reactions under certain conditions, as observed in rhenium(I) carbonyl complexes. acs.org
Cross-Coupling Reactions Utilizing Halogenated Pyridone Derivatives
Cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated pyridone derivatives, such as those related to 1-(2-chloroethyl)pyridin-2(1H)-one, these reactions provide powerful tools for structural diversification and the synthesis of complex molecules. The reactivity of the halogen substituent on the pyridone ring is pivotal for the success of these transformations.
Suzuki Coupling Applications
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used for the formation of C-C bonds, particularly for creating biaryl structures. libretexts.org In the context of halogenated pyridin-2(1H)-ones, the Suzuki coupling allows for the introduction of various aryl or vinyl substituents at the position of the halogen atom on the pyridone ring.
Research on related substituted pyridin-2(1H)-ones has demonstrated the utility of this reaction. For instance, in the synthesis of a series of 3,5-disubstituted pyridin-2(1H)-ones, a Suzuki-Miyaura coupling was a key step. The synthesis involved the coupling of a halogenated pyridin-2(1H)-one intermediate with an indole-4-boronic acid pinacol (B44631) ester to furnish the desired 3-indolyl-pyridin-2(1H)-one derivative. nih.gov This highlights the applicability of Suzuki coupling for elaborating the core structure of pyridinones.
The general conditions for a Suzuki coupling on a hypothetical halogenated derivative of this compound would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene (B28343)/ethanol (B145695)/water). youtube.comnih.gov The choice of catalyst, base, and solvent can be critical for achieving high yields and preventing side reactions. One-pot borylation/Suzuki reactions have also been developed, which avoid the need to isolate the often unstable boronic acid intermediates. nih.gov
A representative Suzuki coupling reaction is depicted in the table below, showcasing typical reactants and conditions.
| Halogenated Pyridone | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Bromo-1-(2-chloroethyl)pyridin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-(2-Chloroethyl)-5-phenylpyridin-2(1H)-one |
| 3-Iodo-1-(2-chloroethyl)pyridin-2(1H)-one | Indole-4-boronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 1-(2-Chloroethyl)-3-(indol-4-yl)pyridin-2(1H)-one |
Chan-Lam Coupling Applications
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an organoboron reagent and an N-H or O-H bond. wikipedia.orgnih.gov This reaction is particularly valuable for the N-arylation or O-arylation of heterocycles and can often be performed under mild conditions, open to the air. wikipedia.orgorganic-chemistry.org
For a compound like this compound, the pyridone nitrogen is already substituted. However, if the pyridone ring itself contains a nucleophilic group (e.g., an amino or hydroxyl group), or if the starting material is an unsubstituted pyridin-2-one, the Chan-Lam coupling provides a direct route to N-substituted products. For example, the Chan-Evans-Lam reaction has been successfully applied to the N1-arylation of 4-fluoroalkylpyrimidin-2(1H)-ones, which are structurally similar to pyridin-2(1H)-ones. nih.gov In these cases, various arylboronic acids were coupled with the pyrimidinone nitrogen in the presence of a copper(II) acetate (B1210297) catalyst. nih.gov
Furthermore, the scope of the Chan-Lam reaction has been extended to the N-cyclopropylation of 2-pyridones using potassium cyclopropyltrifluoroborate (B8364958) as the coupling partner, catalyzed by Cu(OAc)₂ and 1,10-phenanthroline. nih.gov This demonstrates the versatility of the reaction beyond just arylation.
The general mechanism involves the formation of a copper-aryl species, which then undergoes reaction with the nucleophile, followed by reductive elimination to give the product and regenerate the active copper catalyst. wikipedia.org
Below is a table illustrating hypothetical Chan-Lam coupling reactions on a pyridin-2(1H)-one scaffold.
| Pyridone Substrate | Boronic Acid/Ester | Catalyst | Ligand (optional) | Solvent | Product |
|---|---|---|---|---|---|
| 5-Amino-1-(2-chloroethyl)pyridin-2(1H)-one | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 1-(2-Chloroethyl)-5-(phenylamino)pyridin-2(1H)-one |
| Pyridin-2(1H)-one | (4-Methoxyphenyl)boronic acid | Cu(OAc)₂ | None | MeOH | 1-(4-Methoxyphenyl)pyridin-2(1H)-one |
Functional Group Interconversions of the 2-Chloroethyl Side Chain
The 2-chloroethyl side chain of this compound is a versatile handle for further synthetic modifications through various functional group interconversions. The chlorine atom, being a good leaving group, can be readily displaced by a range of nucleophiles in SN2 reactions. This allows for the introduction of diverse functionalities, significantly expanding the chemical space accessible from this starting material.
Common transformations of the 2-chloroethyl group include:
Conversion to Azides: The chloride can be displaced by sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF or DMSO to yield the corresponding 1-(2-azidoethyl)pyridin-2(1H)-one. The azide group can then serve as a precursor for amines via reduction (e.g., with H₂/Pd-C or LiAlH₄) or be used in "click" chemistry reactions, such as the Huisgen cycloaddition.
Conversion to Nitriles: Reaction with sodium or potassium cyanide (NaCN, KCN) allows for the introduction of a nitrile group, forming 3-(2-oxo-2H-pyridin-1-yl)propanenitrile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Conversion to Amines: Direct displacement with ammonia or primary/secondary amines can provide the corresponding primary, secondary, or tertiary amines. For instance, reaction with pyrrolidine (B122466) would yield 1-(2-(pyrrolidin-1-yl)ethyl)pyridin-2(1H)-one.
Conversion to Ethers: Alkoxides, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt), can displace the chloride to form the corresponding 2-alkoxyethyl ethers.
Conversion to Thioethers: Thiolates (RS⁻) are excellent nucleophiles and react readily with the 2-chloroethyl group to form thioethers.
A related transformation is the synthesis of the chloroethyl group itself from a corresponding alcohol. For example, the synthesis of 1-(2-chloroethyl)pyrrolidine (B1346828) hydrochloride is achieved by treating 2-pyrrolidin-1-ylethanol with thionyl chloride (SOCl₂). chemicalbook.com This suggests that 1-(2-hydroxyethyl)pyridin-2(1H)-one could be a direct precursor to this compound.
The table below summarizes some of these key functional group interconversions.
| Starting Material | Reagent | Product | Transformation Type |
|---|---|---|---|
| This compound | NaN₃ | 1-(2-Azidoethyl)pyridin-2(1H)-one | Azide Formation |
| This compound | KCN | 3-(2-Oxo-2H-pyridin-1-yl)propanenitrile | Nitrile Formation |
| This compound | Pyrrolidine | 1-(2-(Pyrrolidin-1-yl)ethyl)pyridin-2(1H)-one | Amination |
| This compound | NaOMe | 1-(2-Methoxyethyl)pyridin-2(1H)-one | Etherification |
| 1-(2-Hydroxyethyl)pyridin-2(1H)-one | SOCl₂ | This compound | Chlorination |
Derivatization Strategies and Analog Synthesis Based on the 1 2 Chloroethyl Pyridin 2 1h One Core
Modification of the 2-Chloroethyl Substituent for Diverse Functionalities
The 2-chloroethyl substituent is the primary site for chemical modification on the 1-(2-chloroethyl)pyridin-2(1H)-one core. Its electrophilic nature makes it susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.
Replacement of Chlorine with Other Halogens or Pseudohalogens
The chlorine atom of the 2-chloroethyl group can be readily displaced by other halogens or pseudohalogens through nucleophilic substitution reactions, such as the Finkelstein reaction. This allows for the fine-tuning of the electronic and steric properties of the substituent, which can significantly impact the biological activity of the resulting analogs. For instance, the introduction of fluorine can alter the metabolic stability and binding interactions of the molecule. Similarly, the incorporation of pseudohalogens like azide (B81097) or cyanide can serve as a handle for further chemical transformations.
Table 1: Examples of Halogen and Pseudohalogen Exchange Reactions
| Starting Material | Reagent | Product | Reaction Conditions |
| This compound | Sodium Iodide (NaI) | 1-(2-Iodoethyl)pyridin-2(1H)-one | Acetone, reflux |
| This compound | Potassium Fluoride (B91410) (KF) | 1-(2-Fluoroethyl)pyridin-2(1H)-one | Crown ether catalyst, acetonitrile (B52724), heat |
| This compound | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)pyridin-2(1H)-one | DMF, heat |
| This compound | Sodium Cyanide (NaCN) | 1-(2-Cyanoethyl)pyridin-2(1H)-one | DMSO, heat |
This table presents plausible reactions based on general organic chemistry principles, as specific literature examples for these exact transformations on this compound are not extensively documented.
Introduction of Amine, Hydroxyl, or Thiol Functionalities via Substitution
The chloroethyl group is an excellent precursor for the introduction of key functional groups such as amines, hydroxyls, and thiols. These groups can act as hydrogen bond donors or acceptors, significantly influencing the molecule's interaction with biological targets. The synthesis of these derivatives typically involves the reaction of this compound with appropriate nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding aminoethyl derivatives. prepchem.com Hydrolysis under basic conditions can introduce a hydroxyl group, leading to the formation of 1-(2-hydroxyethyl)pyridin-2(1H)-one. patsnap.com Similarly, reaction with a thiol source, such as sodium hydrosulfide (B80085) or a protected thiol, can furnish the corresponding thioethyl derivative. mdpi.com
Table 2: Introduction of Amine, Hydroxyl, and Thiol Functionalities
| Starting Material | Reagent | Product |
| This compound | Ammonia (NH₃) | 1-(2-Aminoethyl)pyridin-2(1H)-one |
| This compound | Sodium Hydroxide (NaOH) | 1-(2-Hydroxyethyl)pyridin-2(1H)-one |
| This compound | Sodium Hydrosulfide (NaSH) | 1-(2-Thioethyl)pyridin-2(1H)-one |
This table illustrates potential synthetic routes. Specific reaction conditions would need to be optimized.
Synthesis of Spatially Restricted and Conformationally Locked Analogs
To explore the bioactive conformation of molecules based on the this compound scaffold, the synthesis of spatially restricted and conformationally locked analogs is a valuable strategy. This can be achieved by introducing cyclic structures or rigid linkers. For instance, intramolecular cyclization of a derivative with a suitably placed nucleophile on the pyridinone ring could lead to bicyclic systems. While specific examples starting from this compound are not prevalent in the literature, the concept is a common approach in medicinal chemistry to reduce the conformational flexibility of a molecule, which can lead to increased potency and selectivity.
Development of Hybrid Molecules Incorporating this compound Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. nih.gov The this compound scaffold can be used as a building block for the creation of such hybrid molecules. The chloroethyl group serves as a convenient linker to attach other biologically active moieties, such as other heterocyclic systems, or fragments known to interact with specific biological targets. For example, the chloroethyl group could be used to alkylate a phenolic or amino group of another bioactive molecule, resulting in a novel hybrid with potentially synergistic or dual-target activity.
Library Synthesis Approaches for Structure-Activity Relationship Studies
To systematically explore the chemical space around the this compound core and to establish robust structure-activity relationships (SAR), the synthesis of a library of derivatives is essential. rsc.org The reactivity of the chloroethyl group is well-suited for parallel synthesis approaches. By reacting this compound with a diverse set of nucleophiles (e.g., a library of amines, phenols, or thiols) in a multi-well format, a large number of analogs can be generated efficiently. The biological evaluation of these libraries can then provide valuable insights into which functional groups and structural motifs are most conducive to the desired biological activity, thereby guiding further lead optimization efforts.
Mechanistic Investigations of 1 2 Chloroethyl Pyridin 2 1h One Derivatives
Elucidation of Reaction Mechanisms in Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of 1-(2-chloroethyl)pyridin-2(1H)-one derivatives is fundamental for optimizing reaction conditions and achieving desired products with high selectivity. A key transformation is the N-alkylation of the pyridin-2(1H)-one scaffold.
Kinetic Studies of N-Alkylation and Side-Chain Reactions
The N-alkylation of 2-pyridones is a common method for synthesizing N-substituted derivatives, but it is often complicated by a competitive O-alkylation reaction. nih.gov The 2-pyridone anion is an ambident nucleophile, capable of reacting at either the nitrogen or oxygen atom. researchgate.net The ratio of N-alkylation to O-alkylation is highly dependent on several factors, including the properties of the alkylating agent, the solvent, the base used, and the substituents on the pyridone ring. researchgate.net
Kinetic studies reveal that the choice of alkylating agent and reaction conditions determines the product distribution. For instance, using organometallic reagents like lithium, magnesium, and zinc alkyls can lead exclusively to N-alkylation products. nih.gov The reaction of 2,6-bis(α-iminoalkyl)pyridines with methyllithium (B1224462) (MeLi) results in a mixture of the N-methylated product and a deprotonated species. nih.gov The ratio of these products is influenced by the solvent, with toluene (B28343) favoring deprotonation more than diethyl ether. nih.gov Interestingly, warming the N-methylated product leads to its conversion into the more thermodynamically stable deprotonated form. nih.gov
A mild and highly regioselective N-alkylation method has been developed using water as a solvent with a surfactant to create a micellar system. researchgate.net This approach shows high selectivity for N-alkylation over O-alkylation for various alkyl halides. researchgate.net
Table 1: Regioselectivity of 2-Pyridone Alkylation in a Micellar System
| Alkyl Halide Type | N-/O-Alkylation Ratio |
|---|---|
| Primary Alkyl Halides | >6:1 |
| Benzyl Halides | >5:1 |
| Secondary Alkyl Halides | >2.4:1 |
This table summarizes the N- versus O-alkylation ratios observed when reacting 2-pyridones with different types of alkyl halides in a water-based micellar system, demonstrating a consistent preference for N-alkylation. researchgate.net
Identification of Intermediates and Transition States
The mechanism of N-alkylation with certain organometallic reagents has been shown to proceed through complex intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy has identified a paramagnetic intermediate during the reaction of bis(imino)pyridine with alkylating agents. nih.gov This finding suggests that the N-alkylation reaction proceeds via a single electron-transfer (SET) process. nih.gov
Further mechanistic complexity is observed in rearrangement reactions. For example, N-alkylated derivatives with bulky aryl substituents can undergo a subsequent rearrangement to form 2-alkylated species. nih.gov This indicates the formation of an intermediate that facilitates the migration of the alkyl group from the nitrogen atom to the adjacent carbon on the pyridine (B92270) ring. nih.gov In some cases, this alkyl migration is reversible. nih.gov
In other synthetic routes, such as the preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, proposed mechanisms involve the initial formation of a pyridinium (B92312) ylide. nih.gov This ylide then reacts with the aldehyde to form an intermediate which can undergo an intramolecular SNAr reaction to generate a bicyclic pyridinium intermediate, eventually leading to the final product. nih.gov A catalyst-free method for specific N-alkylation has also been reported, where the reaction is believed to proceed through the conversion of pyridyl ether intermediates into the final 2-pyridone product, facilitated by the generated hydrohalic acid (HX). acs.org
Mechanistic Probes for Biological Activity of Pyridin-2(1H)-one Analogs
Derivatives of pyridin-2(1H)-one exhibit a wide range of biological activities, and understanding their mechanisms of action at a molecular level is key to developing new therapeutic agents.
Enzyme Inhibition Mechanisms
Pyridin-2(1H)-one analogs have been identified as potent inhibitors of various enzymes. The nature of this inhibition can be competitive, non-competitive, or mixed-type. nih.govnih.gov For example, certain O-alkylated pyridine derivatives act as both competitive and non-competitive inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cancer cell proliferation. nih.gov Kinetic studies are crucial for characterizing these inhibition mechanisms. nih.gov The inhibitory activity can be influenced by structural features; for instance, adding electron-withdrawing groups to the pyridin-2(1H)-one ring can enhance the inhibitory effect on enzymes like Mycobacterium tuberculosis orotate (B1227488) phosphoribosyltransferase (MtOPRT) by increasing the acidity of the nitrogen-bound hydrogen and improving interactions with the active site. nih.gov
Table 2: Enzyme Inhibition by Pyridin-2(1H)-one Analogs
| Enzyme Target | Type of Inhibition | Key Findings | Reference |
|---|---|---|---|
| PIM-1 Kinase | Competitive & Non-competitive | O-alkylated derivatives show potent inhibition and induce apoptosis. | nih.gov |
| MtOPRT | Submicromolar Inhibition | Electron-withdrawing groups on the pyridinone ring enhance activity. | nih.gov |
| p38α MAPK | Inhibitory Activity | A target for pain hypersensitivity. | nih.gov |
| Bruton's Tyrosine Kinase (Btk) | Reversible Inhibition | Potent inhibitors have been developed through optimization studies. | nih.gov |
| HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition (NNRTI) | Pyridin-2(1H)-ones discovered via scaffold hopping. | nih.gov |
This table highlights several enzymes targeted by pyridin-2(1H)-one derivatives, the mechanism of inhibition, and key research findings.
Receptor Binding Kinetics and Thermodynamics
In addition to enzyme inhibition, pyridin-2(1H)-one derivatives can exert their effects by binding to specific receptors. Radioligand binding assays have shown that these compounds can bind to several receptor subtypes, including adenosine (B11128) receptors (A₁, A₂A, and A₃) and cannabinoid receptor type 2 (CB2R). mdpi.comnih.gov
For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives have been developed as CB2R agonists. mdpi.com Molecular modeling suggests that the most active compounds stabilize in the orthosteric binding site of the receptor. mdpi.com The pyridone core serves as a central scaffold, engaging in hydrophobic interactions with residues like V113, V261, and M265, as well as π-π stacking interactions with F117 and F183 within the receptor's binding pocket. mdpi.com Similarly, other pyridinone derivatives have been identified as non-competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), a type of glutamate (B1630785) receptor. nih.gov Techniques like isothermal titration calorimetry (ITC) can be used to confirm direct binding to the target and determine the thermodynamic parameters of the interaction. nih.gov
Table 3: Receptor Binding of Pyridin-2(1H)-one Analogs
| Receptor Target | Binding Mode / Effect | Key Interacting Residues (if known) | Reference |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2R) | Agonist | V113, V261, M265 (hydrophobic); F117, F183 (π-π) | mdpi.com |
| Adenosine Receptors (A₁, A₂A, A₃) | Micromolar range binding | Not specified | nih.gov |
| AMPA Receptor | Non-competitive antagonist | Not specified | nih.gov |
This table summarizes the known receptor targets for pyridin-2(1H)-one analogs, their observed effects, and specific amino acid residues involved in the binding interaction.
Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest Mechanisms)
At the cellular level, pyridinone compounds have been shown to modulate critical signaling pathways, often leading to cell cycle arrest and apoptosis, which are key mechanisms for anticancer activity. nih.govnih.gov
Specifically, certain pyridone derivatives induce a G2/M phase cell cycle arrest in human liver and breast cancer cells. nih.govnih.gov This arrest is mediated through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govnih.govembopress.org The p53 protein plays a crucial role at the G2/M checkpoint, halting the cell cycle to allow for DNA repair or to initiate apoptosis if the damage is too severe. nih.gov The induction of p21 by p53 is a key step in this cell cycle arrest. nih.govembopress.org
Furthermore, these compounds have been observed to induce apoptosis by upregulating c-Jun N-terminal kinase (JNK), a protein involved in stress-induced cell death pathways. nih.govnih.gov Studies show that some pyridone derivatives not only increase the expression of JNK but also promote its phosphorylation, which is a marker of its activation. nih.govnih.gov This activation of the JNK pathway, coupled with the p53-mediated cell cycle arrest, demonstrates a multi-pronged mechanism for the anticancer effects of these compounds. nih.govnih.gov
Investigation of Intramolecular Cyclization Pathways and Stereochemical Outcomes
The intramolecular cyclization of this compound and its derivatives represents a key transformation for the synthesis of bicyclic nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science. While direct and extensive mechanistic studies on this compound itself are not widely reported in the literature, a comprehensive understanding of its cyclization pathways and potential stereochemical outcomes can be extrapolated from investigations into analogous N-(2-haloethyl) lactam and amide systems.
The primary pathway anticipated for the cyclization of this compound is an intramolecular nucleophilic substitution (SN2) reaction. In this process, the amide nitrogen of the pyridin-2-one ring acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the ethyl side chain. This results in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion, leading to a bicyclic lactam.
The feasibility and rate of this intramolecular cyclization are influenced by several factors, including the nature of the solvent, the presence of a base, and the substitution pattern on the pyridin-2-one ring. In many related systems, the reaction is facilitated by the use of a non-nucleophilic base to deprotonate the amide N-H, thereby increasing the nucleophilicity of the nitrogen atom. However, given that this compound is a secondary amide, the nitrogen lone pair possesses sufficient nucleophilicity to initiate the cyclization, albeit potentially at a slower rate without a base.
The stereochemical outcome of the cyclization is of paramount importance, particularly when chiral centers are present on the pyridin-2-one ring or the ethyl side chain. In the absence of pre-existing chirality, the cyclization of this compound would yield an achiral product. However, if substituents are introduced that create stereocenters, the diastereoselectivity of the cyclization becomes a critical consideration.
Based on studies of similar intramolecular amidalkylation reactions, the stereochemistry of the newly formed ring junction is often controlled by the conformation of the transition state. acs.org The reaction typically proceeds through a chair-like transition state to minimize steric interactions, leading to a predictable diastereomeric outcome.
For instance, consider a hypothetical derivative, (R)-1-(2-chloro-1-phenylethyl)pyridin-2(1H)-one. The intramolecular cyclization would lead to the formation of a phenyl-substituted bicyclic lactam. The stereochemistry at the newly formed stereocenter would be influenced by the existing (R)-configuration of the starting material. The phenyl group would likely adopt an equatorial position in the most stable transition state to minimize steric hindrance, thus dictating the stereochemical outcome.
Research on the cyclization of N-allyl propiolamides has demonstrated that palladium-catalyzed intramolecular reactions can proceed with high stereoselectivity. rsc.org While the mechanism is different from a simple SN2 reaction, it highlights how metal catalysis can be employed to control the stereochemical course of cyclization in related systems.
To illustrate the potential outcomes, the following table summarizes hypothetical cyclization reactions of substituted this compound derivatives, based on principles gleaned from analogous systems.
| Starting Material | Product | Expected Major Diastereomer |
| This compound | Tetrahydroindolizin-5(1H)-one | N/A (achiral) |
| (R)-4-methyl-1-(2-chloroethyl)pyridin-2(1H)-one | (R)-7-methyltetrahydroindolizin-5(1H)-one | N/A (single enantiomer) |
| 1-((S)-2-chloro-2-phenylethyl)pyridin-2(1H)-one | (S)-6-phenyltetrahydroindolizin-5(1H)-one | trans |
This table is illustrative and based on expected outcomes from analogous reactions.
Further detailed mechanistic investigations, potentially employing computational modeling and kinetic studies, would be invaluable in precisely elucidating the transition state geometries and energy barriers for the intramolecular cyclization of this compound and its derivatives. Such studies would provide a robust framework for predicting and controlling the stereochemical outcomes of these important synthetic transformations.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-chloroethyl)pyridin-2(1H)-one, both ¹H and ¹³C NMR are crucial for confirming its structural integrity and for analyzing its conformational preferences in solution.
In the ¹H NMR spectrum, the protons on the pyridone ring are expected to appear as distinct multiplets in the aromatic region, typically between δ 6.0 and 8.0 ppm. The chemical shifts and coupling constants (J-values) of these protons are sensitive to their electronic environment and their spatial relationship with neighboring protons, allowing for unambiguous assignment. The two methylene (B1212753) groups of the 2-chloroethyl substituent will each give rise to a triplet, due to coupling with each other. The methylene group attached to the nitrogen (N-CH₂) is expected to be downfield compared to the methylene group bearing the chlorine atom (Cl-CH₂), owing to the deshielding effect of the adjacent nitrogen atom.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridone ring will be the most downfield signal, typically appearing around δ 160-165 ppm. The olefinic carbons of the pyridone ring will resonate in the range of δ 100-145 ppm. The two aliphatic carbons of the chloroethyl chain will appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) resonating at a lower field than the carbon bonded to the more electronegative chlorine atom (Cl-CH₂).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent protons on the pyridone ring and between the two methylene groups of the ethyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity information.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous N-substituted 2-pyridones and general NMR principles.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.2 - 6.4 | d |
| H-4 | 7.2 - 7.4 | t |
| H-5 | 6.6 - 6.8 | d |
| H-6 | 7.5 - 7.7 | t |
| N-CH₂ | 4.2 - 4.4 | t |
| Cl-CH₂ | 3.8 - 4.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous N-substituted 2-pyridones and general NMR principles.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 138 - 142 |
| C-5 | 118 - 122 |
| C-6 | 135 - 140 |
| N-CH₂ | 50 - 55 |
| Cl-CH₂ | 40 - 45 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
While NMR spectroscopy provides information about the molecule's structure and conformation in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide a wealth of information.
The crystal structure would confirm the atomic connectivity and the planarity of the pyridone ring. Of particular interest would be the conformation of the 2-chloroethyl side chain relative to the pyridone ring. The torsion angles around the N-C and C-C bonds of the side chain would reveal the preferred solid-state conformation, which could be influenced by crystal packing forces and intermolecular interactions.
Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. In the solid state, 2-pyridone itself is known to form helical structures through hydrogen bonds. wikipedia.org While the N-substitution in this compound precludes the formation of N-H···O=C hydrogen bonds between pyridone units, other intermolecular interactions involving the carbonyl oxygen, the chlorine atom, or the aromatic ring may be present.
Table 3: Hypothetical Crystal Data for this compound This table presents hypothetical data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 820 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Mass Spectrometry Techniques for Complex Mixture Analysis and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak would be expected, which is characteristic of the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the C-C and C-Cl bonds in the side chain. Loss of a chlorine radical would result in a fragment at [M-Cl]⁺. Cleavage of the ethyl chain could lead to the formation of a pyridone cation or a chloroethyl cation. The fragmentation of related chloro-containing organic compounds often shows the loss of HCl. dtic.mil The fragmentation pattern can be complex, but detailed analysis can help to piece together the structure of the molecule. libretexts.orgchemguide.co.uk
Table 4: Predicted Key Mass Spectral Fragments for this compound Predictions are based on common fragmentation patterns of related compounds.
| m/z | Proposed Fragment |
|---|---|
| 157/159 | [M]⁺ (Molecular ion) |
| 122 | [M - Cl]⁺ |
| 95 | [C₅H₅NO]⁺ (Pyridone cation) |
| 62/64 | [C₂H₄Cl]⁺ (Chloroethyl cation) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to intermolecular interactions.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring is expected in the region of 1650-1680 cm⁻¹. The C=C and C-N stretching vibrations of the pyridone ring will appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C=C and C-N stretching vibrations of the aromatic ring are often stronger and more distinct. Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide insights into the molecular framework. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 5: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | IR, Raman | 1650 - 1680 |
| C=C/C-N Stretch (ring) | IR, Raman | 1400 - 1600 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |
| C-Cl Stretch | IR | 600 - 800 |
Circular Dichroism (CD) Spectroscopy for Chiral Pyridone Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound to be CD active, it would need to be chiral. The parent molecule itself is achiral. However, if a chiral center were introduced, for example by substitution on the ethyl chain or the pyridone ring, the resulting enantiomers would exhibit mirror-image CD spectra.
The pyridone chromophore has electronic transitions in the UV-visible region that can give rise to CD signals if the molecule is chiral. The study of chiral pyridone derivatives by CD spectroscopy can provide valuable information about the absolute configuration and conformational preferences of the molecule in solution. nih.govnih.gov For instance, the sign and magnitude of the Cotton effects in the CD spectrum can be related to the spatial arrangement of the chromophore and the chiral center.
While this compound is not inherently chiral, this section highlights the potential of CD spectroscopy for the stereochemical analysis of its chiral derivatives, which could be synthesized for various applications.
Computational and Theoretical Chemistry of 1 2 Chloroethyl Pyridin 2 1h One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.
DFT Studies on Reaction Mechanisms and Energy Profiles
DFT studies are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. For a molecule like 1-(2-chloroethyl)pyridin-2(1H)-one, DFT could be employed to study various potential reactions.
For instance, the presence of a chloroethyl group suggests the possibility of nucleophilic substitution or elimination reactions. A DFT study could model the reaction of this compound with a nucleophile, such as hydroxide, to determine the likelihood of an S(_N)2 or E2 mechanism. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products to determine the reaction's energy profile. A study on the OH⁻-induced β-elimination reactions of related 2-(2-chloroethyl)pyridine (B91823) has shown significant acceleration upon methylation of the pyridine (B92270) ring, suggesting a potential E1cb mechanism that could be investigated for this compound using DFT. nih.gov
Furthermore, DFT calculations can shed light on the reactivity of the pyridinone ring itself. The electronic properties of the ring, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict its susceptibility to electrophilic or nucleophilic attack.
A hypothetical DFT study on the reaction mechanism of this compound could involve the following steps:
Optimization of the ground state geometry of the molecule.
Identification of potential reaction pathways (e.g., substitution, elimination, or reactions at the pyridinone ring).
For each pathway, locating the transition state structure.
Analysis of the electronic structure changes along the reaction coordinate.
Such studies provide a detailed microscopic view of the reaction, complementing experimental investigations.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also highly effective in predicting various spectroscopic properties, which can aid in the characterization of a newly synthesized compound. For this compound, DFT can be used to calculate its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. Theoretical calculations on similar molecules, like 2-chloroethyl benzene, have shown good agreement between predicted and experimental vibrational frequencies. nist.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to aid in the structural elucidation of the molecule. The accuracy of these predictions is often enhanced by considering solvent effects, which can be modeled using various continuum or explicit solvent models.
The prediction of UV-Vis spectra involves calculating the energies of electronic transitions between molecular orbitals. These calculations can help to understand the electronic structure and the nature of the chromophores within the molecule. For the pyridin-2(1H)-one core, the π → π* and n → π* transitions would be of particular interest. sigmaaldrich.com
A summary of predictable spectroscopic data for this compound is presented in the table below.
| Spectroscopic Data | Computational Method | Predicted Parameters |
| Infrared (IR) Spectrum | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies and intensities |
| ¹H and ¹³C NMR | GIAO-DFT | Chemical shifts and coupling constants |
| UV-Vis Spectrum | TD-DFT | Excitation energies and oscillator strengths |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov
For this compound, the ethyl chain introduces a degree of conformational freedom. MD simulations can be used to explore the different possible conformations of this chain and their relative stabilities. This is achieved by solving Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that describes the molecule's dynamic behavior. Studies on similar flexible molecules like 1,2-dichloroethane (B1671644) have shown that external factors can influence conformational populations. mdpi.com
Furthermore, MD simulations are invaluable for studying the effects of solvents on the structure and dynamics of a solute. By explicitly including solvent molecules in the simulation box, one can investigate the solvation shell around this compound and analyze the specific interactions, such as hydrogen bonding, between the solute and the solvent. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.
Docking and Molecular Modeling for Ligand-Target Interactions
Given that many pyridinone derivatives exhibit biological activity, molecular docking and modeling are essential tools for investigating the potential of this compound as a ligand for biological targets. sigmaaldrich.comsoeagra.comchemicalbook.com Docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.
A typical docking study for this compound would involve:
Obtaining the 3D structure of a target protein, often from a public database like the Protein Data Bank.
Generating a 3D conformation of this compound.
Using a docking program to systematically explore the possible binding modes of the ligand within the active site of the protein.
Scoring the different binding poses to identify the most likely one.
The results of a docking study can provide valuable hypotheses about the mechanism of action of a compound and guide the design of more potent and selective analogs. For example, if a docking study reveals that the chloroethyl group is involved in a key interaction with the protein, medicinal chemists could explore modifications to this group to enhance binding. Docking studies on pyrrolo[2,3-b]pyridine derivatives have successfully identified key interactions with enzyme active sites. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of analogs of this compound, the following steps would be necessary:
Synthesize and test a series of related compounds for a specific biological activity.
For each compound, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., size, shape, lipophilicity, electronic properties).
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity.
Validate the model to ensure its predictive power.
Once a reliable QSAR model is established, it can be used to screen a virtual library of compounds and prioritize those with the highest predicted efficacy for synthesis and testing, thereby streamlining the drug discovery process. QSAR studies on pyridone derivatives have been successfully used to predict their antimalarial activity.
A hypothetical QSAR study on this compound analogs might utilize the following descriptors:
| Descriptor Class | Examples |
| Topological | Molecular connectivity indices, Wiener index |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
| Steric | Molar refractivity, van der Waals volume |
| Hydrophobic | LogP |
Research Applications of 1 2 Chloroethyl Pyridin 2 1h One and Its Derivatives
Pharmacological and Medicinal Chemistry Research Potential
The inherent reactivity of the chloroethyl group, coupled with the versatile nature of the pyridinone ring, makes 1-(2-chloroethyl)pyridin-2(1H)-one a valuable starting material for the synthesis of diverse molecular architectures. Researchers have leveraged this to explore a range of pharmacological activities.
Anticancer Activity Studies and Mechanisms of Action
While direct studies on the anticancer activity of this compound are not extensively documented, the broader class of pyridine (B92270) and pyrimidine (B1678525) derivatives has shown significant promise in oncology research. A series of nih.govnih.govmdpi.comtriazolo[1,5-a]pyridinylpyridines have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines such as HCT-116, U-87 MG, and MCF-7. nih.gov These studies suggest that the pyridine core is a viable framework for the development of novel anticancer agents. nih.gov
Furthermore, pyrimidine derivatives have been investigated as apoptosis-inducing agents. nih.gov For instance, a new series of pyrimidine derivatives featuring aryl urea (B33335) moieties demonstrated cytotoxic activity against colon (SW480) and prostate cancer cell lines. nih.gov Mechanistic studies revealed that the lead compound from this series induced cell cycle arrest at the G2/M phase and triggered apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.gov The structural similarities between these compounds and derivatives of this compound highlight the potential for this class of molecules to be developed into effective anticancer therapies.
| Compound Class | Cancer Cell Lines | Notable Findings |
| nih.govnih.govmdpi.comTriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Demonstrated potent antiproliferative activities. nih.gov |
| Pyrimidine derivatives with aryl urea moieties | SW480 (colon), Prostate cancer cell lines | Exhibited cytotoxic activity and induced apoptosis. nih.gov |
| Pyranopyridine derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Some derivatives showed more potent anticancer activity than doxorubicin. researchgate.net |
Antiviral Properties and Therapeutic Targets
The pyridin-2(1H)-one core has been identified as a crucial element in the development of potent antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). Derivatives of pyridinones have been found to be specific inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. nih.gov
Two notable examples, 3-[[(4,7-Dimethyl-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661), have demonstrated significant inhibitory activity against HIV-1 RT with IC50 values in the nanomolar range. nih.gov These compounds were shown to inhibit the spread of HIV-1 infection in cell cultures at low concentrations and exhibited synergistic effects when combined with other antiretroviral drugs like 3'-azido-3'-deoxythymidine (AZT). nih.gov
Furthermore, recent studies have explored pyridine and pyrimidine derivatives as potential inhibitors of the influenza virus polymerase PA-PB1 subunit interaction, a novel target for anti-influenza drugs. mdpi.com A pyridine derivative, in particular, showed good inhibitory action against this protein-protein interaction and was non-cytotoxic. mdpi.com This highlights the versatility of the pyridine scaffold in targeting different viral components.
| Derivative Class | Virus | Target | Key Findings |
| Pyridinone derivatives | HIV-1 | Reverse Transcriptase | Specific inhibition with IC50 values in the 20-800 nM range. nih.gov |
| Pyridine and Pyrimidine derivatives | Influenza A | Polymerase PA-PB1 Interaction | Showed valuable antiviral activity with EC50 values in the micromolar range. mdpi.com |
| Tetrahydro-2(1H)-pyrimidinone derivatives | Fowl plague virus, Semliki Forest virus | Viral Replication | Inhibited 87.5-99.6% of infectious virus yield. nih.gov |
Antimicrobial Activity Investigations
The pyridine nucleus is a common feature in a multitude of compounds with demonstrated antimicrobial properties. mdpi.com While specific studies on this compound are limited, research on related pyridine-containing structures provides a strong rationale for its investigation in this area.
For instance, a library of quinoline-1H-1,2,3-triazole molecular hybrids, which contain a pyridine-like ring system, has been synthesized and evaluated for antimicrobial activity. nih.gov One compound from this series was identified as having broad-spectrum antibacterial activity against several resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. nih.gov It also displayed a notable antifungal profile. nih.gov
Additionally, various pyridine derivatives have been synthesized and shown to possess good antimicrobial activity against a range of bacterial and fungal strains. mdpi.com The inclusion of different functional groups on the pyridine ring can modulate this activity, suggesting that derivatives of this compound could be tailored to target specific microbial pathogens. mdpi.com
| Compound Class | Tested Microorganisms | Notable Activity |
| Quinoline-1H-1,2,3-triazole hybrids | MRSA, E. coli, A. baumannii, K. pneumoniae, C. albicans, C. neoformans | Broad-spectrum antibacterial and antifungal activity. nih.gov |
| Pyridine salts | Xanthomonas oryzae, Ralstonia solanacearum, Xanthomonas axonopodis | Excellent antibacterial activity. mdpi.com |
Neurological Applications (e.g., Antiepileptic Research)
Recent research has unveiled the potential of pyridin-2(1H)-one derivatives in the management of neurological conditions, particularly chronic pain. A series of 3,5-disubstituted pyridin-2(1H)-ones were designed and synthesized to be evaluated in a rat model of inflammatory mechanical allodynia, a type of neuropathic pain where non-painful stimuli are perceived as painful. nih.gov
The study found that these compounds could rapidly and effectively prevent the development of mechanical allodynia. nih.gov The most potent compound in the series, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, was also capable of reversing established neuropathic pain. nih.gov Further investigation into the mechanism of action revealed that this compound is an inhibitor of p38α mitogen-activated protein kinase (MAPK), a protein known to be involved in pain hypersensitivity. nih.govnih.gov
Subsequent studies focused on varying the substitutions on the pyridinone ring, which led to the discovery of derivatives with even greater anti-allodynic potency. nih.gov These findings strongly suggest that the 3,5-disubstituted pyridin-2(1H)-one scaffold is a promising starting point for the development of novel analgesics for the treatment of mechanical allodynia. nih.govnih.gov
| Derivative Class | Neurological Application | Mechanism of Action | Key Findings |
| 3,5-Disubstituted pyridin-2(1H)-ones | Mechanical Allodynia (Chronic Pain) | p38α MAPK inhibition | Rapidly and strongly prevented the development of mechanical allodynia in rats. nih.govnih.gov |
Anti-inflammatory Research
The pyridone and pyridine chemical motifs are present in a number of compounds that have been investigated for their anti-inflammatory properties. nih.gov For example, a study on newly synthesized heterocyclic pyridone and pyridine derivatives fused with a steroidal structure reported significant anti-inflammatory activity. nih.gov In this research, several of the synthesized compounds were found to be more potent than the reference drug, prednisolone, in a carrageenan-induced edema model. nih.gov
Furthermore, some of these derivatives were identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Similarly, pyrimidine derivatives have also been shown to possess anti-inflammatory properties by down-regulating the expression of COX-2 and various pro-inflammatory cytokines and chemokines. nih.gov These findings suggest that the this compound backbone could be a valuable template for creating new anti-inflammatory agents.
| Compound Class | In Vivo/In Vitro Model | Notable Findings |
| Heterocyclic pyridone and pyridine derivatives fused with a steroidal structure | Carrageenan-induced edema in rats | Eight compounds were more potent than Prednisolone. nih.gov |
| Pyrimidine derivatives | Lipopolysaccharide (LPS)-stimulated macrophage cells | Displayed strong inhibitory activity on nitric oxide (NO) production and down-regulated COX-2 expression. nih.gov |
| Pyridazinone derivatives | In vitro COX-1/COX-2 inhibition assays and in vivo anti-inflammatory models | Showed potent and selective COX-2 inhibitory activity with a superior gastrointestinal safety profile compared to reference drugs. |
Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition Research
The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in the development and progression of many cancers. nih.gov The pyridin-2-one structure has emerged as a key pharmacophore in the design of potent and selective IGF-1R inhibitors. acs.org
A notable example is the discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one derivative, BMS-536924, as a potent inhibitor of IGF-1R kinase with in vivo antitumor activity. nih.gov Further structure-activity relationship (SAR) studies on this series led to the identification of compounds with improved aqueous solubility and reduced inhibition of cytochrome P450 enzymes, while maintaining potent IGF-1R inhibitory activity. nih.gov By replacing a morpholine (B109124) group with a more polar piperazine (B1678402) and modifying its basicity, researchers were able to develop derivatives with demonstrated oral efficacy in animal models. nih.gov
These findings underscore the importance of the 1H-pyridin-2-one core as a foundational element for the development of small-molecule inhibitors targeting the IGF-1R pathway, a promising strategy in cancer therapy. nih.govacs.org
| Compound Series | Target | Key Achievements |
| 1H-(Benzimidazol-2-yl)-1H-pyridin-2-one derivatives | IGF-1R Kinase | Identification of potent inhibitors with in vivo antitumor activity. nih.gov |
| 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives | IGF-1R Kinase | Improved aqueous solubility and metabolic profile, leading to oral in vivo efficacy. nih.gov |
Topoisomerase Inhibition Studies
Topoisomerases are crucial enzymes that regulate the topology of DNA, making them vital targets for the development of anticancer agents. While specific studies on the topoisomerase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of substituted pyridine and pyridin-2(1H)-one derivatives has shown promise in this area. For instance, various 2,4,6-trisubstituted pyridine derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I. nih.gov Structure-activity relationship (SAR) studies on these compounds have indicated that the nature and position of the substituents on the pyridine ring are critical for their inhibitory potency. nih.gov
Furthermore, research into dihydroxylated 2,6-diphenyl-4-aryl pyridines has demonstrated significant topoisomerase II inhibitory activity, which correlated with their cytotoxicity against several human cancer cell lines. wikipedia.org The design of these molecules often focuses on creating structures that can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex. Given that the this compound structure can be readily modified, it serves as a potential platform for the synthesis of new derivatives with tailored properties for topoisomerase inhibition. The reactive chloroethyl group allows for the introduction of various functionalities that could enhance binding to the enzyme or DNA.
| Derivative Class | Target Enzyme | Key Findings |
| 2,4,6-Trisubstituted Pyridines | Topoisomerase I | The 2-thienyl-4-furylpyridine skeleton was identified as important for activity. nih.gov |
| Dihydroxylated 2,6-Diphenyl-4-aryl Pyridines | Topoisomerase II | Compounds with hydroxyl groups at the meta or para position of the phenyl rings showed significant inhibitory activity and cytotoxicity. wikipedia.org |
| Phthalazine-based Pyridine Derivatives | Topoisomerase II | Certain derivatives exhibited potent Topo II inhibition and DNA intercalation, leading to apoptotic action in cancer cells. nih.gov |
Materials Science Applications
The unique electronic and structural properties of the pyridin-2(1H)-one core have made it an attractive building block in the field of materials science. The presence of the N-(2-chloroethyl) substituent provides a reactive site for polymerization and for tethering the molecule to other substrates.
Precursors for Polymer Synthesis
While direct studies on the polymerization of this compound are limited, the N-substituted pyridin-2-one moiety is a recognized component in polymer chemistry. The chloroethyl group is a well-known functional handle that can participate in various polymerization reactions, such as polycondensation or the synthesis of polymers with pendant pyridinone groups. Such polymers could exhibit interesting properties, including thermal stability, specific solubility profiles, and the potential for post-polymerization modification. The pyridinone unit itself can influence the polymer's electronic properties and its ability to coordinate with metal ions.
Development of Functional Dyes and Pigments
Pyridin-2(1H)-one derivatives have been investigated for their fluorescent properties. mdpi.com The electronic structure of the pyridinone ring, with its conjugated system, forms the basis for its chromophoric and fluorophoric characteristics. The absorption and emission wavelengths can be tuned by introducing different substituents onto the pyridinone core.
Reagents in Organic Synthesis
The this compound molecule is a potentially valuable reagent in organic synthesis due to the presence of the reactive chloroethyl group. This group can act as an electrophile in reactions with various nucleophiles, allowing for the introduction of the pyridin-2-one moiety into a wide range of organic molecules. This makes it a useful building block for the synthesis of more complex compounds with potential biological or material applications. organic-chemistry.org
The synthesis of N-alkylated 2-pyridones is a subject of considerable interest, and various methods have been developed for this purpose, including microwave-assisted one-pot multicomponent reactions. mdpi.com These methods often aim to achieve selective N-alkylation over O-alkylation. The chloroethyl group in this compound can undergo nucleophilic substitution reactions, providing a straightforward route to a variety of N-substituted pyridin-2-one derivatives.
Catalysis Research
The coordination chemistry of pyridine and its derivatives is extensive, with numerous applications in catalysis. The pyridin-2(1H)-one ligand system, particularly in its deprotonated pyridonate form, offers a versatile platform for the design of transition metal catalysts. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways to Chloroethylated Pyridin-2(1H)-ones
Future research should prioritize the development of efficient and versatile synthetic routes to 1-(2-chloroethyl)pyridin-2(1H)-one and its derivatives. While classical methods for N-alkylation of pyridinones exist, exploring novel, high-yield, and environmentally benign strategies is crucial.
Key areas for investigation include:
One-Pot Syntheses: Developing one-pot reactions, which involve multiple sequential steps in a single reaction vessel, could significantly improve efficiency. nih.gov For instance, a one-pot synthesis of 2-(1H)-pyridinone has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst, showcasing a method with broad functional group tolerance. nih.gov
Domino Reactions from Readily Available Precursors: Investigating domino reactions, such as those starting from chalcones (1,3-diaryl-2-propen-1-ones), could provide a novel and efficient pathway to highly substituted pyridin-2(1H)-ones under metal- and base-free conditions. rsc.org
Intramolecular Cyclization Strategies: Further exploration of intramolecular cyclization of N-3-oxoalkylchloroacetamide derivatives could offer a new route to the pyridin-2(1H)-one core. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve yields, as has been demonstrated for the synthesis of other heterocyclic compounds. researchgate.net
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Precursors/Reagents |
| One-Pot Synthesis | High efficiency, reduced waste, and operational simplicity. nih.gov | Dimethyl 3-oxopentanedioate, DMF-DMA, primary amines. nih.gov |
| Domino Reactions | Use of simple precursors, metal- and base-free conditions. rsc.org | Chalcones, nitrosylsulfuric acid. semanticscholar.org |
| Intramolecular Cyclization | Access to dihydropyridinone intermediates. rsc.org | N-3-oxoalkylchloroacetamide derivatives. rsc.org |
| Microwave-Assisted Synthesis | Shorter reaction times, potentially higher yields. researchgate.net | Applicable to various cyclocondensation reactions. mdpi.com |
Advanced Structure-Activity and Structure-Property Relationship Studies
A critical area of future research is the systematic investigation of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its analogs. Such studies are fundamental to understanding how molecular modifications influence biological activity and physicochemical properties.
Future SAR and SPR studies should focus on:
Modifications of the Chloroethyl Side Chain: Investigating the impact of replacing the chloro group with other halogens (fluoro, bromo, iodo) or other functional groups to modulate reactivity and biological activity.
Substitution on the Pyridinone Ring: Introducing various substituents at different positions on the pyridinone ring to explore their effects on activity. Studies on other pyridinone derivatives have shown that the nature and position of substituents significantly influence their pharmacological properties. frontiersin.orgnih.gov For instance, the presence of -OMe, -OH, -C=O, and -NH2 groups has been found to enhance the antiproliferative activity of pyridine (B92270) derivatives. nih.gov
Physicochemical Property Profiling: Systematically evaluating key physicochemical properties such as lipophilicity, solubility, and metabolic stability for newly synthesized analogs to build comprehensive SPR models.
Targeted Mechanistic Elucidation of Biological Activities
While the broader pyridinone class exhibits diverse biological activities, the specific mechanisms of action for this compound are unknown. Future research must focus on elucidating these mechanisms to guide further drug development efforts.
Potential research avenues include:
Identification of Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways with which this compound interacts.
Enzyme Inhibition Assays: Given that many pyridinone derivatives act as enzyme inhibitors, screening the compound against a panel of relevant enzymes (e.g., kinases, polymerases) is a logical step. nih.govnih.gov
Cell-Based Assays: Utilizing a variety of cell-based assays to probe the compound's effects on cellular processes such as proliferation, apoptosis, and signal transduction.
In Vivo Studies: Following promising in vitro results, conducting studies in animal models of relevant diseases (e.g., cancer, viral infections) to understand the compound's in vivo efficacy and mechanism of action. nih.gov
Integration of Computational and Experimental Approaches
The integration of computational modeling with experimental studies can significantly accelerate the discovery and optimization of new bioactive compounds based on the this compound scaffold.
Future integrated research should involve:
Molecular Docking and Virtual Screening: Using computational docking to predict the binding modes of this compound and its analogs with potential biological targets. rsc.org This can help prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of analogs with their biological activity, providing predictive tools for designing more potent compounds.
Density Functional Theory (DFT) Calculations: Employing DFT calculations to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule, which can aid in interpreting experimental results. acs.org
Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the key interactions involved.
Discovery of New Applications in Emerging Fields
Beyond the established areas of medicinal chemistry, future research should explore the potential applications of this compound in emerging scientific and technological fields.
Potential new application areas include:
Materials Science: Investigating the potential of this compound and its derivatives as building blocks for novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, or polymers with unique properties. The pyridine scaffold is known for its utility in functional materials. semanticscholar.org
Catalysis: Exploring the use of this compound or its metal complexes as catalysts in organic synthesis. 2-pyridone itself is known to catalyze certain proton-dependent reactions. wikipedia.org
Agrochemicals: Screening the compound for potential herbicidal, fungicidal, or insecticidal activity, as pyridine derivatives have found applications in agriculture. semanticscholar.org
Chemical Biology: Developing derivatives of this compound as chemical probes to study biological processes, for example, by incorporating fluorescent tags or photo-crosslinking groups.
Q & A
Q. What are the common synthetic strategies for preparing 1-(2-chloroethyl)pyridin-2(1H)-one and its derivatives?
The synthesis typically involves N-alkylation of pyridin-2(1H)-one scaffolds using chloroethylating agents. A methodologically robust approach includes refluxing pyridin-2(1H)-one with 2-chloroethyl reagents in polar aprotic solvents (e.g., DMF or THF) with a base like potassium tert-butoxide (KOtBu) to facilitate deprotonation and nucleophilic substitution . For example, in related quinoline-coupled pyridinones, N-alkylation achieved 70–85% yields under optimized reflux conditions (343 K, 1 hour) followed by purification via column chromatography (hexane/ethyl acetate) . One-pot multicomponent reactions, such as carbene-catalyzed [3+3] annulation, can also generate functionalized dihydropyridin-2(1H)-ones with high stereoselectivity .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on multi-technique validation :
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π–π stacking in quinoline-pyridinone hybrids, with precision up to 0.002 Å for C–C bonds) .
- NMR spectroscopy : Distinguishes substituent environments (e.g., ¹H NMR chemical shifts at δ 3.5–4.0 ppm for chloroethyl groups; ¹³C NMR peaks at ~160 ppm for carbonyl carbons) .
- Hydrogen bonding analysis : Validates intramolecular interactions critical for crystal packing and stability .
Q. What methodologies are employed to evaluate the biological activity of pyridin-2(1H)-one derivatives?
- Enzyme inhibition assays : For DPP-4 or HIV-1 reverse transcriptase (RT), measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-4) .
- In vitro cell models : Assess cytotoxicity (e.g., low toxicity in HEK293 cells at IC₅₀ > 100 µM) and therapeutic indices .
- Molecular docking : Predict binding modes to targets like HIV-1 RT’s hydrophobic pocket, guided by crystallographic data (e.g., pyridinone-UC781 hybrids ).
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives under N-alkylation conditions?
Optimization strategies include:
- Solvent selection : DMF enhances reactivity but may require post-reaction ice quenching to precipitate products .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Purification protocols : Gradient elution (e.g., 1:9 hexane/ethyl acetate) removes unreacted starting materials, increasing purity to >95% .
- Reaction time/temperature : Short reflux durations (1–2 hours) minimize side reactions like over-alkylation .
Q. What strategies resolve contradictions in structural data between crystallographic analysis and spectroscopic interpretations?
- Multi-technique reconciliation : Combine X-ray data (exact bond angles) with DFT-optimized geometries to validate NMR-derived conformers .
- Hydrogen bonding networks : Analyze discrepancies in tautomeric forms (e.g., keto-enol equilibria) via variable-temperature NMR .
- Dynamic effects : Use molecular dynamics (MD) simulations to account for flexibility in solution-state structures .
Q. How can the bioactivity of this compound be enhanced against resistant biological targets?
- Hybrid derivatives : Incorporate pharmacophores like oxadiazole or quinoline moieties to improve binding to mutant enzymes (e.g., DPP-4 or HIV-1 RT K103N mutants) .
- Prodrug strategies : Modify solubility via hydroxymethyl or nitro groups, enhancing bioavailability .
- Combination therapies : Co-administer with allosteric modulators (e.g., M1 muscarinic receptor PAMs) to synergize target inhibition .
Q. What computational approaches guide the rational design of pyridin-2(1H)-one derivatives with improved target specificity?
- Molecular docking : Screen virtual libraries against crystal structures (e.g., PDB: 1RTK for HIV-1 RT) to prioritize substituents with favorable hydrophobic interactions .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with IC₅₀ values to predict bioactivity .
- Free energy perturbation (FEP) : Quantify binding affinity changes for mutations (e.g., L100I in RT) to design resistance-resistant analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
